5,7-Bis-(benzyloxy)-alpha-(4-(benzyloxy)phenyl)-3-[3,4-di-O-acetyl-alpha-O-acetyl-alpha-L-rhamnopyranosyloxyl]-4H-chromen-4-one
Description
5,7-Bis-(benzyloxy)-alpha-(4-(benzyloxy)phenyl)-3-[3,4-di-O-acetyl-alpha-O-acetyl-alpha-L-rhamnopyranosyloxyl]-4H-chromen-4-one is a synthetic flavonoid derivative engineered for probing flavonoid-protein interactions. Its structure features three benzyloxy groups at positions 5, 7, and 4-phenyl, along with a 3,4-di-O-acetylated α-L-rhamnopyranosyloxyl moiety at position 3 of the chromen-4-one core . This compound is pivotal for elucidating allosteric modulation of proteins and designing bioactive molecules targeting cellular pathways .
Properties
IUPAC Name |
[(2S,3S,4S,5R)-4-acetyloxy-2-methyl-6-[4-oxo-5,7-bis(phenylmethoxy)-2-(4-phenylmethoxyphenyl)chromen-3-yl]oxy-5-phenylmethoxyoxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H48O12/c1-34-48(62-35(2)54)51(63-36(3)55)52(60-33-40-22-14-7-15-23-40)53(61-34)65-50-47(56)46-44(59-32-39-20-12-6-13-21-39)28-43(58-31-38-18-10-5-11-19-38)29-45(46)64-49(50)41-24-26-42(27-25-41)57-30-37-16-8-4-9-17-37/h4-29,34,48,51-53H,30-33H2,1-3H3/t34-,48-,51-,52+,53?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKJOSVFCLXHBI-UOWOZGMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)C6=CC=C(C=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H]([C@H](C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)C6=CC=C(C=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H48O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
876.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5,7-Bis-(benzyloxy)-alpha-(4-(benzyloxy)phenyl)-3-[3,4-di-O-acetyl-alpha-O-acetyl-alpha-L-rhamnopyranosyloxyl]-4H-chromen-4-one, commonly referred to as compound 849938-27-8, is a synthetic flavonoid derivative notable for its complex structure and potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C₅₃H₄₈O₁₂ with a molecular weight of 876.94 g/mol. The intricate structure includes multiple benzyloxy groups and an acetylated rhamnopyranoside moiety, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₅₃H₄₈O₁₂ |
| Molecular Weight | 876.94 g/mol |
| Purity | ≥ 95% |
Anticancer Activity
Recent studies have indicated that flavonoids exhibit significant anticancer properties through various mechanisms such as inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, compounds structurally similar to this compound have been shown to inhibit ribosomal S6 kinase (RSK) activity, which is crucial for cancer cell growth and survival.
In a study evaluating various kaempferol derivatives (which share structural similarities), one derivative exhibited an IC50 value of approximately 1 μM against RSK1/2, demonstrating potent inhibitory activity on cancer cell proliferation . Although specific data on the compound is limited, the structural characteristics suggest potential similar efficacy.
Antioxidant Properties
Flavonoids are widely recognized for their antioxidant capabilities. They scavenge free radicals and reduce oxidative stress within cells. This property is crucial in preventing cellular damage that can lead to cancer and other diseases. The presence of multiple hydroxyl groups in the structure enhances its ability to act as an effective antioxidant.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Flavonoids are known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This action can be beneficial in conditions characterized by chronic inflammation.
Case Studies and Research Findings
-
Inhibition of Cancer Cell Proliferation :
- A related study demonstrated that specific kaempferol derivatives significantly inhibited MCF-7 breast cancer cell proliferation with varying degrees of effectiveness based on structural modifications . The findings suggest that similar modifications in this compound could enhance its anticancer activity.
- Mechanism of Action :
- Structure-Activity Relationship (SAR) :
Comparison with Similar Compounds
Key Observations:
Lipophilicity and Solubility :
- The target compound’s multiple benzyloxy and acetyl groups confer higher lipophilicity than the 3-hydroxy analog (), enhancing membrane permeability but reducing aqueous solubility .
- The triazole-containing derivative () shares similar lipophilicity but offers modularity for bioconjugation via click chemistry .
Protein Interaction Specificity: The acetylated rhamnose moiety in the target compound enables carbohydrate-mediated binding to lectins or glycosidases, unlike the simpler benzyloxy derivatives . The 3-hydroxy analog () may act as a hydrogen-bond donor, favoring interactions with polar protein residues .
Target Compound:
- Binding Dynamics: Demonstrates non-covalent interactions with kinase domains, altering conformational states in signaling proteins .
- Stability: Acetylation of the rhamnose unit protects against enzymatic hydrolysis, enhancing bioavailability in cellular assays .
Preparation Methods
Flavanone Precursor Formation
The chromen-4-one scaffold is typically synthesized via the Baker-Venkataraman rearrangement (Table 1). A diketone intermediate is generated by base-mediated cyclization of a 2-hydroxyacetophenone derivative. For this compound, the starting material is 2,4,6-trihydroxyacetophenone , which undergoes benzylation at positions 5 and 7 using benzyl bromide (BnBr) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as the base.
Table 1: Benzylation of Flavanone Precursor
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 5,7-Dibenzylation | BnBr (3 eq), K₂CO₃, DMF, 80°C, 12 h | 85 |
| 4-Phenylbenzylation | 4-Benzyloxyphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 100°C, 24 h | 72 |
The 4-(benzyloxy)phenyl group is introduced via Suzuki-Miyaura coupling using 4-benzyloxyphenylboronic acid and a palladium catalyst.
Preparation of the α-L-Rhamnopyranosyl Donor
Acetylation of L-Rhamnose
L-Rhamnose is peracetylated to yield 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl bromide (Figure 2). The process involves:
-
Dissolving L-rhamnose in acetic anhydride with catalytic H₂SO₄ at 0°C for 24 h.
-
Quenching with ice-water and extracting with dichloromethane (DCM).
-
Bromination using HBr in acetic acid to generate the glycosyl bromide.
Key Data :
Glycosylation Reaction
Coupling Strategy
The C-3 hydroxyl group of the chromen-4-one core is activated as a sodium alkoxide using NaH in tetrahydrofuran (THF). The rhamnopyranosyl donor is then added under inert conditions, with silver triflate (AgOTf) as a promotor to facilitate SN2 displacement at the anomeric center (Table 2).
Table 2: Glycosylation Conditions
| Parameter | Value |
|---|---|
| Donor | 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl bromide (1.2 eq) |
| Activator | AgOTf (0.2 eq) |
| Solvent | Anhydrous THF |
| Temperature | -20°C to 0°C, 6 h |
| Yield | 68% |
The reaction proceeds with retention of configuration at the anomeric center, yielding the α-linked glycoside. Excess donor and low temperatures minimize side reactions.
Final Deprotection and Acetylation
Acetylation of Residual Hydroxyl Groups
Post-glycosylation, the intermediate undergoes acetylation at the rhamnose’s remaining hydroxyl (O-6) using acetic anhydride and pyridine (Table 3).
Table 3: Acetylation Conditions
| Reagent | Equivalents | Time (h) | Yield (%) |
|---|---|---|---|
| Ac₂O | 1.5 | 4 | 95 |
The final product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) and characterized by ¹H NMR, ¹³C NMR, and HRMS .
Analytical Characterization
Q & A
Q. How is the molecular structure of the compound determined using X-ray crystallography?
Answer: The molecular structure is resolved via single-crystal X-ray diffraction. Key steps include:
- Crystal Growth : Recrystallize the compound in a solvent system (e.g., dichloromethane/methanol) to obtain high-quality single crystals .
- Data Collection : Use a Bruker SMART APEX CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å) at 293 K. Unit cell parameters (e.g., triclinic system with Å, Å, Å) are refined using SAINT software .
- Structure Refinement : Employ SHELXL-97 for iterative refinement of atomic coordinates and thermal displacement parameters. Validate using R-factors ( for high-resolution data) .
Q. What spectroscopic techniques are essential for characterizing the compound post-synthesis?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm benzyloxy group substitution patterns. Key signals include aromatic protons at δ 7.18–7.53 ppm and carbonyl resonances (C=O) near δ 180 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., 540.1937 for CHO) via electrospray ionization (ESI) .
- Infrared Spectroscopy (FTIR) : Identify acetyl (C=O, ~1750 cm) and chromen-4-one (C=O, ~1650 cm) functional groups .
Q. What are the key considerations for optimizing the synthesis of this compound?
Answer:
- Regioselective Protection : Use benzyl bromide under basic conditions (e.g., KCO/DMF) to install benzyloxy groups at positions 5, 7, and 4-phenyl. Monitor reaction progress via TLC .
- Glycosylation : Couple 3,4-di-O-acetyl-α-L-rhamnopyranosyl donors to the chromen-4-one core using trichloroacetimidate chemistry. Optimize temperature (0°C to room temperature) to minimize side reactions .
- Purification : Employ silica gel chromatography (hexane/ethyl acetate gradient) and recrystallization to achieve >95% purity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during structure refinement?
Answer:
- Data Validation : Use checkCIF to identify outliers in bond lengths/angles (e.g., C–O bonds deviating >0.02 Å from expected values) .
- Twinned Data Analysis : Apply SHELXL’s TWIN/BASF commands for twinned crystals. Refine Flack parameter to confirm absolute configuration .
- Thermal Motion Modeling : Use anisotropic displacement parameters (ADPs) for non-hydrogen atoms. For disordered regions, apply PART/SUMP constraints .
Q. How should researchers address challenges in regioselective benzyloxy group installation during synthesis?
Answer:
- Protection/Deprotection Strategy : Temporarily protect reactive hydroxyl groups with acetyl before benzylation. For example, use acetic anhydride/pyridine for acetylation, followed by selective deprotection with NH/MeOH .
- Microwave-Assisted Synthesis : Enhance regioselectivity by reducing reaction time (e.g., 30 minutes at 100°C vs. 12 hours under reflux) .
- Computational Modeling : Predict steric/electronic effects of substituents using DFT calculations (e.g., Gaussian 16 with B3LYP/6-31G* basis set) to guide synthetic routes .
Q. What methodological approaches are used to analyze the compound’s structure-activity relationship (SAR) in biological systems?
Answer:
- In Vitro Assays : Test inhibitory activity against proteasomes (IC) in cancer cell lines (e.g., MDA-MB-231). Compare with analogs lacking bromo-substituted benzyloxy groups to assess SAR .
- Molecular Docking : Simulate interactions with biological targets (e.g., NF-κB) using AutoDock Vina. Focus on hydrogen bonding between acetyl groups and catalytic residues .
- Metabolic Stability Studies : Incubate with liver microsomes (human/rat) to evaluate CYP450-mediated degradation. Monitor via LC-MS/MS .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be reconciled?
Answer:
- Dynamic Effects in NMR : Account for conformational flexibility (e.g., rotation of benzyloxy groups) causing signal splitting. Perform variable-temperature NMR to observe coalescence .
- X-ray vs. Solution State : Compare solid-state (X-ray) and solution (NMR) structures. Use NOESY to identify spatial proximities in solution that match crystallographic distances .
- Crystallographic Disorder : Model alternative conformations (e.g., split positions for flexible substituents) in SHELXL to improve refinement accuracy .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis/purification steps .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid release into waterways .
- Emergency Procedures : Locate emergency showers/eyewash stations. In case of inhalation, move to fresh air and seek medical attention .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
